

# A Comparative Analysis of LAS101057 and Novel Biologics for Severe Asthma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational oral A2B adenosine receptor antagonist, **LAS101057**, with approved novel biologics for the treatment of severe asthma. Due to the discontinuation of clinical development for **LAS101057**, this comparison focuses on its preclinical profile against the established clinical efficacy and safety of monoclonal antibodies targeting key inflammatory pathways in asthma.

# **Executive Summary**

LAS101057, an orally administered small molecule, showed promise in preclinical models by targeting the A2B adenosine receptor, a pathway implicated in airway inflammation. However, its clinical development did not progress beyond Phase I trials. In contrast, several novel biologics have demonstrated significant efficacy and safety in Phase III clinical trials and are now established treatments for severe asthma. These biologics, administered via injection, target specific components of the type 2 inflammatory cascade, including IgE, IL-5, IL-4, IL-13, and TSLP. This guide presents the available data for LAS101057 alongside a comprehensive overview of the pivotal clinical trial data for omalizumab, mepolizumab, benralizumab, dupilumab, and tezepelumab.

## **LAS101057: Preclinical Profile**

**LAS101057** is a potent and selective antagonist of the A2B adenosine receptor. Preclinical studies indicated its potential to modulate asthma-related inflammatory processes.



**Preclinical Efficacy Data** 

| Parameter                           | Model                                  | Key Findings                                                              |
|-------------------------------------|----------------------------------------|---------------------------------------------------------------------------|
| Airway Hyperresponsiveness<br>(AHR) | Ovalbumin (OVA)-sensitized mouse model | Reduced AHR to methacholine.[1][2][3]                                     |
| Th2 Cytokine Production             | Ovalbumin (OVA)-sensitized mouse model | Reduced levels of Th2 cytokines in bronchoalveolar lavage fluid.[1][2][3] |
| IgE Levels                          | Ovalbumin (OVA)-sensitized mouse model | Reduced levels of OVA-<br>specific IgE.[1][2][3]                          |
| IL-6 Production                     | Agonist-induced human fibroblasts      | Inhibited IL-6 production.[1][2] [4][5]                                   |

## **Clinical Development Status**

A Phase I clinical trial (M/101057/01) in healthy male subjects was initiated to evaluate the safety, tolerability, and pharmacokinetics of **LAS101057**. The study was a single-blind, randomized, placebo-controlled, monocenter trial involving single and multiple ascending oral doses. Publicly available information from the clinical study report summary indicates that only the initial single-dose escalation part of the study was completed. The findings revealed that **LAS101057** was rapidly metabolized. There is no publicly available data from Phase II or III clinical trials in patients with asthma, suggesting that the clinical development of **LAS101057** for this indication was discontinued.

# **Novel Asthma Biologics: Clinical Performance**

The following sections detail the mechanism of action, pivotal clinical trial data, and safety profiles of five key novel biologics approved for the treatment of severe asthma.

# **Omalizumab** (Anti-IgE)

Mechanism of Action: Omalizumab is a humanized monoclonal antibody that targets and binds to circulating immunoglobulin E (IgE). This action prevents IgE from binding to its high-affinity receptor (FcERI) on mast cells and basophils, thereby inhibiting the release of inflammatory mediators that contribute to the allergic asthma cascade.



Omalizumab's mechanism of action.

**Pivotal Clinical Trial Data: IA05** 

| Efficacy Endpoint                   | Omalizumab + Standard of Care (SoC) | Placebo + SoC |
|-------------------------------------|-------------------------------------|---------------|
| Annualized Severe Exacerbation Rate | Significantly reduced vs. placebo   | -             |
| Change in FEV1                      | Modest improvements observed        | -             |
|                                     |                                     |               |

| Safety Profile         |                                                                                                                       |
|------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events  | Injection site reactions, viral infections, upper respiratory tract infections, sinusitis, headache, and pharyngitis. |
| Serious Adverse Events | Anaphylaxis (rare).                                                                                                   |

# **Mepolizumab (Anti-IL-5)**

Mechanism of Action: Mepolizumab is a humanized monoclonal antibody that targets and neutralizes interleukin-5 (IL-5), a key cytokine responsible for the differentiation, activation, and survival of eosinophils. By inhibiting IL-5, mepolizumab reduces the number of eosinophils in the blood and lungs, thereby decreasing eosinophilic inflammation.





Click to download full resolution via product page

Mepolizumab's mechanism of action.

## **Pivotal Clinical Trial Data: MENSA**

| Efficacy Endpoint                             | Mepolizumab 100 mg SC +<br>SoC | Placebo + SoC |
|-----------------------------------------------|--------------------------------|---------------|
| Annualized Severe Exacerbation Rate Reduction | 53%[6]                         | -             |
| Change from Baseline in FEV1                  | +98 mL[7]                      | -             |
|                                               |                                |               |

| Safety Profile         |                                                                |
|------------------------|----------------------------------------------------------------|
| Common Adverse Events  | Headache, injection site reactions, back pain, and fatigue.[6] |
| Serious Adverse Events | Similar incidence to placebo.[6]                               |

# Benralizumab (Anti-IL-5Rα)

Mechanism of Action: Benralizumab is a humanized monoclonal antibody that binds to the alpha subunit of the IL-5 receptor (IL-5R $\alpha$ ) on eosinophils and basophils. This binding leads to the rapid and near-complete depletion of these cells through antibody-dependent cell-mediated cytotoxicity (ADCC).

Benralizumab's mechanism of action.

# Pivotal Clinical Trial Data: SIROCCO & CALIMA

| Efficacy Endpoint                             | Benralizumab 30 mg Q8W<br>+ SoC | Placebo + SoC |
|-----------------------------------------------|---------------------------------|---------------|
| Annualized Severe Exacerbation Rate Reduction | Up to 51%[8]                    | -             |
| Change from Baseline in FEV1                  | Up to +159 mL[8]                | -             |



| Safety Profile         |                                  |
|------------------------|----------------------------------|
| Common Adverse Events  | Headache and pharyngitis.[8]     |
| Serious Adverse Events | Similar incidence to placebo.[8] |

# **Dupilumab** (Anti-IL-4Rα)

Mechanism of Action: Dupilumab is a human monoclonal antibody that blocks the shared receptor component (IL-4Rα) for both interleukin-4 (IL-4) and interleukin-13 (IL-13). By inhibiting the signaling of both these key type 2 cytokines, dupilumab broadly downregulates the inflammatory cascade, including eosinophilic inflammation and IgE production.



Click to download full resolution via product page

Dupilumab's mechanism of action.

## **Pivotal Clinical Trial Data: QUEST**



| Efficacy Endpoint (Eosinophilic Phenotype)    | Dupilumab 200/300 mg<br>Q2W + SoC                                  | Placebo + SoC |
|-----------------------------------------------|--------------------------------------------------------------------|---------------|
| Annualized Severe Exacerbation Rate Reduction | Up to 65.8% (in patients with blood eosinophils ≥300 cells/ μL)[9] | -             |
| Change from Baseline in FEV1 at Week 12       | +0.32 L (in overall population)                                    | +0.18 L       |

| Safety Profile         |                                                             |
|------------------------|-------------------------------------------------------------|
| Common Adverse Events  | Injection site reactions, conjunctivitis, and eosinophilia. |
| Serious Adverse Events | Similar incidence to placebo.                               |

# **Tezepelumab (Anti-TSLP)**

Mechanism of Action: Tezepelumab is a human monoclonal antibody that targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the inflammatory cascade in asthma. By blocking TSLP, tezepelumab acts upstream to reduce a broad range of inflammatory mediators, impacting both eosinophilic and non-eosinophilic pathways.



Click to download full resolution via product page



Serious Adverse Events

Tezepelumab's mechanism of action.

### **Pivotal Clinical Trial Data: NAVIGATOR**

| Efficacy Endpoint                       | Tezepelumab 210 m<br>+ SoC | g Q4W<br>Placebo + SoC           |
|-----------------------------------------|----------------------------|----------------------------------|
| Annualized Severe Exacerbation Rate     | 0.93[10]                   | 2.10[10]                         |
| Change from Baseline in FEV1 at Week 52 | +0.23 L[10]                | +0.09 L[10]                      |
|                                         |                            |                                  |
| Safety Profile                          |                            |                                  |
| Common Adverse Events                   | Phan                       | yngitis arthralgia and back pain |

# Experimental Protocols: Key Methodologies in Pivotal Trials

The following outlines the general methodologies used for key endpoints in the pivotal clinical trials of the novel biologics discussed.

Similar incidence to placebo.

## **Assessment of Asthma Exacerbations**

Severe asthma exacerbations were typically defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma that required systemic corticosteroids.[11] The annualized exacerbation rate was calculated by dividing the total number of exacerbations by the total number of patient-years in each treatment group.

## **Pulmonary Function Tests (Spirometry)**

Forced expiratory volume in 1 second (FEV1) was measured using spirometry, following the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[12][13] [14] Measurements were typically taken before and after the administration of a short-acting bronchodilator at baseline and at specified time points throughout the trials.



#### **Biomarker Measurements**

- Blood Eosinophil Count: Venous blood samples were collected, and eosinophil counts were determined using automated hematology analyzers in a central laboratory.[15][16]
- Fractional Exhaled Nitric Oxide (FeNO): FeNO levels, a marker of eosinophilic airway inflammation, were measured using a handheld device according to ATS/ERS recommendations.[17][18][19][20]

## Conclusion

While **LAS101057** showed initial promise in preclinical studies as an oral treatment for asthma by targeting the A2B adenosine receptor, its clinical development appears to have been halted. In contrast, the novel biologics—omalizumab, mepolizumab, benralizumab, dupilumab, and tezepelumab—have emerged as highly effective and generally safe treatment options for patients with severe asthma. Each of these biologics targets a specific component of the type 2 inflammatory pathway, leading to significant reductions in exacerbation rates and improvements in lung function. The choice of biologic is often guided by the patient's specific asthma phenotype, including their IgE levels and blood eosinophil counts. Future research may revisit the potential of oral therapies like A2B adenosine receptor antagonists, but for now, the novel biologics represent the forefront of targeted therapy for severe asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]



- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 9. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Table 12, RCT-Specific Asthma Exacerbation Definitions From Clinical Trial Registry and/or Publication The Efficacy and Safety of Biologic Drugs to Treat Severe Asthma NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Blood Eosinophil Counts in Clinical Trials for Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eosinophils and Eosinophil Count Test (EOS Blood Test) [webmd.com]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. An Official ATS Clinical Practice Guideline: Interpretation of Exhaled Nitric Oxide Levels (FeNO) for Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [A Comparative Analysis of LAS101057 and Novel Biologics for Severe Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674514#benchmarking-las101057-against-novel-asthma-biologics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com